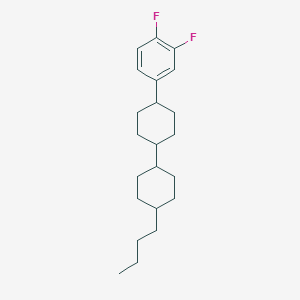

trans,trans-4-Butyl-4'-(3,4-difluorophenyl)-1,1'-bi(cyclohexane)

Descripción general

Descripción

trans,trans-4-Butyl-4’-(3,4-difluorophenyl)-1,1’-bi(cyclohexane): is a chemical compound with the molecular formula C22H32F2.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of trans,trans-4-Butyl-4’-(3,4-difluorophenyl)-1,1’-bi(cyclohexane) typically involves the reaction of 4-butylcyclohexanone with 3,4-difluorobenzene under specific conditions. The reaction is often catalyzed by a strong acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high throughput. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to achieve the required purity levels for commercial applications .

Análisis De Reacciones Químicas

Types of Reactions: trans,trans-4-Butyl-4’-(3,4-difluorophenyl)-1,1’-bi(cyclohexane) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products:

Oxidation: Ketones or carboxylic acids.

Reduction: Saturated hydrocarbons.

Substitution: Compounds with different functional groups replacing the fluorine atoms.

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, trans,trans-4-Butyl-4'-(3,4-difluorophenyl)-1,1'-bi(cyclohexane) serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows researchers to study stereochemistry and reaction mechanisms effectively. The compound can be utilized in various organic synthesis reactions to create derivatives with enhanced properties.

Medicine

The potential medicinal applications of trans,trans-4-Butyl-4'-(3,4-difluorophenyl)-1,1'-bi(cyclohexane) are still under investigation. Its structural properties suggest it could be a candidate for drug development. Research is focused on its binding affinities and selectivity towards specific biological targets, which may lead to the development of novel therapeutic agents.

Industry

In industrial applications, this compound is utilized in the production of liquid crystal materials. These materials are essential for manufacturing displays and other optical devices due to their unique optical properties. The rigid structure of trans,trans-4-Butyl-4'-(3,4-difluorophenyl)-1,1'-bi(cyclohexane) contributes to the stability and performance of liquid crystals in various electronic applications.

Case Study 1: Anticancer Activity

A study investigated compounds structurally similar to trans,trans-4-Butyl-4'-(3,4-difluorophenyl)-1,1'-bi(cyclohexane) for their anticancer properties. Results indicated significant cytotoxicity against breast cancer cells (MCF-7), suggesting that this compound may exhibit similar activity due to its structural features.

Case Study 2: Antimicrobial Properties

Preliminary investigations into related compounds have shown promising antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The structural components of trans,trans-4-Butyl-4'-(3,4-difluorophenyl)-1,1'-bi(cyclohexane) may contribute to its potential efficacy against microbial infections.

Case Study 3: Neuroprotective Effects

Research on bicyclic compounds has suggested neuroprotective effects against oxidative stress in neuronal cell cultures. The presence of difluoro groups may enhance these protective effects by modulating neurotransmitter systems or reducing oxidative damage.

Summary Table: Applications Overview

| Field | Application | Notes |

|---|---|---|

| Chemistry | Building block for organic synthesis | Valuable for studying stereochemistry and reaction mechanisms |

| Biology | Model system for studying fluorinated compounds | Influences interactions with proteins and nucleic acids |

| Medicine | Potential drug development candidate | Focus on binding affinities and selectivity |

| Industry | Production of liquid crystal materials | Essential for displays and optical devices |

Mecanismo De Acción

The mechanism of action of trans,trans-4-Butyl-4’-(3,4-difluorophenyl)-1,1’-bi(cyclohexane) involves its interaction with specific molecular targets. The compound’s fluorine atoms play a crucial role in its binding affinity and selectivity. The pathways involved in its mechanism of action are still being studied, but it is believed that the compound can modulate the activity of certain enzymes and receptors .

Comparación Con Compuestos Similares

- trans,trans-4-Butyl-4’-(3,4-dichlorophenyl)-1,1’-bi(cyclohexane)

- trans,trans-4-Butyl-4’-(3,4-dibromophenyl)-1,1’-bi(cyclohexane)

- trans,trans-4-Butyl-4’-(3,4-dimethylphenyl)-1,1’-bi(cyclohexane)

Comparison: Compared to its analogs, trans,trans-4-Butyl-4’-(3,4-difluorophenyl)-1,1’-bi(cyclohexane) exhibits unique properties due to the presence of fluorine atoms. These atoms enhance the compound’s stability and reactivity, making it more suitable for specific applications in materials science and liquid crystal technology .

Actividad Biológica

Introduction

trans,trans-4-Butyl-4'-(3,4-difluorophenyl)-1,1'-bi(cyclohexane) (CAS Number: 82832-58-4) is a synthetic organic compound that has garnered attention for its unique structural properties and potential biological activities. With a molecular formula of C22H32F2, this compound features a bi-cyclohexane framework with fluorinated phenyl substituents, which may influence its interaction with biological systems.

Chemical Properties and Synthesis

The synthesis of trans,trans-4-Butyl-4'-(3,4-difluorophenyl)-1,1'-bi(cyclohexane) typically involves the reaction of 4-butylcyclohexanone with 3,4-difluorobenzene under acidic or basic catalytic conditions. The reaction parameters such as temperature and pressure are optimized to enhance yield and purity. The compound exists as a white to almost white crystalline powder with a melting point range of 44.0 to 49.0 °C .

The proposed mechanism of action for this compound involves modulation of enzyme activity and receptor interactions. Fluorinated compounds often exhibit altered pharmacokinetics and bioavailability due to their unique electronic properties. This can lead to increased stability and selectivity in biological systems .

Comparative Analysis

When compared to similar compounds such as trans,trans-4-Butyl-4'-(3,4-dichlorophenyl)-1,1'-bi(cyclohexane), the difluorinated variant demonstrates enhanced stability and reactivity due to the electronegative nature of fluorine. This property may render it suitable for applications in medicinal chemistry and materials science.

Table 2: Comparison with Similar Compounds

| Compound | Stability | Reactivity | Applications |

|---|---|---|---|

| trans,trans-4-Butyl-4'-(3,4-difluorophenyl)-1,1'-bi(cyclohexane) | High | Moderate | Potential drug development |

| trans,trans-4-Butyl-4'-(3,4-dichlorophenyl)-1,1'-bi(cyclohexane) | Moderate | High | Liquid crystal technology |

Case Studies and Research Findings

Research into related fluorinated compounds has indicated a broad spectrum of biological activities including anti-tumor effects and enzyme inhibition. For example, studies on fluorinated chalcone derivatives have shown significant antiproliferative activity against various cancer cell lines . Although specific data on trans,trans-4-Butyl-4'-(3,4-difluorophenyl)-1,1'-bi(cyclohexane) is sparse, its structural analogs provide a basis for hypothesizing similar activities.

Propiedades

IUPAC Name |

4-[4-(4-butylcyclohexyl)cyclohexyl]-1,2-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32F2/c1-2-3-4-16-5-7-17(8-6-16)18-9-11-19(12-10-18)20-13-14-21(23)22(24)15-20/h13-19H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZXZINXFUSKTPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)C2CCC(CC2)C3=CC(=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10566662 | |

| Record name | 1~4~-Butyl-3~3~,3~4~-difluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82832-58-4 | |

| Record name | 1~4~-Butyl-3~3~,3~4~-difluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10566662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.